molecular formula C23H15N5O2S B2661523 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 867136-49-0

5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2661523
CAS No.: 867136-49-0
M. Wt: 425.47
InChI Key: PBYVGURCKSPNTI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, furan, and triazatricyclo groups. Benzothiazole is a heterocyclic compound, known for its diverse range of biological activities . Furan is a heterocyclic organic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Benzothiazoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Benzothiazoles typically have high thermal stability and are resistant to polar solvents .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of benzothiazoles, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O2S/c24-20-15(22-25-17-7-1-2-8-18(17)31-22)12-16-21(28(20)13-14-6-5-11-30-14)26-19-9-3-4-10-27(19)23(16)29/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYVGURCKSPNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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